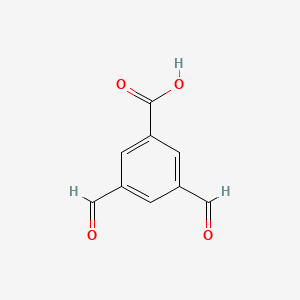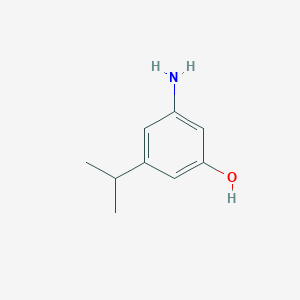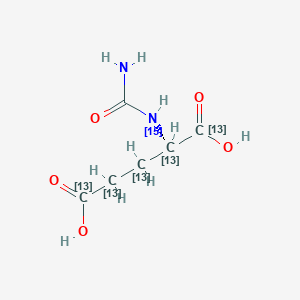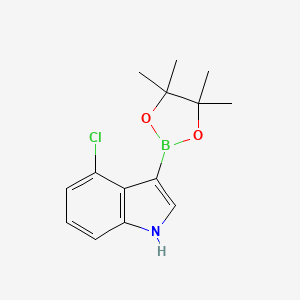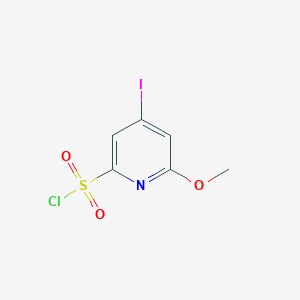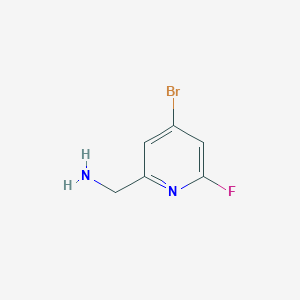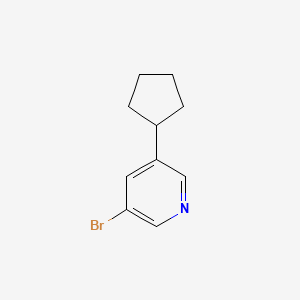
3-Bromo-5-(cyclopentyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(cyclopentyl)pyridine is a chemical compound with the molecular formula C10H12BrN It is a brominated pyridine derivative, where a bromine atom is attached to the third position of the pyridine ring, and a cyclopentyl group is attached to the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopentyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(cyclopentyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling a boronic acid derivative with a bromopyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(cyclopentyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-(cyclopentyl)pyridine or 3-thio-5-(cyclopentyl)pyridine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-(cyclopentyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(cyclopentyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the cyclopentyl group contribute to its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(phenyl)pyridine: Similar structure but with a phenyl group instead of a cyclopentyl group.
3-Chloro-5-(cyclopentyl)pyridine: Chlorine atom instead of bromine.
5-(Cyclopentyl)pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-(cyclopentyl)pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H12BrN |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
3-bromo-5-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h5-8H,1-4H2 |
Clave InChI |
PFPRWMLJAPIMPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


